N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide
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Overview
Description
N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide typically involves multiple steps:
Formation of the 1-cyanocycloheptyl intermediate: This step involves the reaction of cycloheptanone with a cyanating agent such as sodium cyanide in the presence of a suitable catalyst to form 1-cyanocycloheptane.
Synthesis of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling of the oxadiazole ring with phenol: The oxadiazole ring is then coupled with phenol using a suitable coupling agent like phosphorus oxychloride to form the 4-(1,3,4-oxadiazol-2-yl)phenol.
Formation of the final compound: The final step involves the reaction of 1-cyanocycloheptane with 4-(1,3,4-oxadiazol-2-yl)phenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-4-cyano-4-cyclohexylaminopiperidine: Shares a similar cyanocycloheptyl group but differs in the presence of a piperidine ring.
4-(1,3,4-oxadiazol-2-yl)phenol: Contains the oxadiazole ring and phenol moiety but lacks the cyanocycloheptyl group.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c19-12-18(9-3-1-2-4-10-18)21-16(23)11-24-15-7-5-14(6-8-15)17-22-20-13-25-17/h5-8,13H,1-4,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPTUNSYNJPZHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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